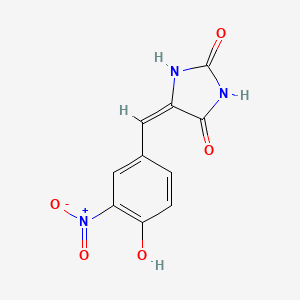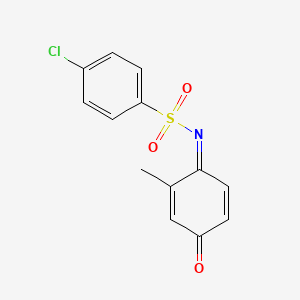
4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as CCP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CCP is a pyrazolone derivative that has shown potential as a therapeutic agent due to its ability to modulate various biological pathways. In
作用機序
The mechanism of action of 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one may modulate various biological pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the activity of COX-2 and MMP-9, which are enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can inhibit the proliferation and migration of cancer cells. In addition, 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the production of pro-inflammatory cytokines. Animal studies have shown that 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can reduce tumor growth and inflammation in vivo.
実験室実験の利点と制限
4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity. However, 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological activity.
将来の方向性
There are several future directions for the study of 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One area of research is the development of 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one analogs with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its potential as a therapeutic agent for various diseases. In addition, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in vivo. Overall, 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activity.
合成法
The synthesis of 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 3-chlorobenzaldehyde with 4-chlorobenzylamine to form an imine intermediate. This intermediate is then reacted with 5-methyl-1H-pyrazol-3-one to yield 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. The synthesis of 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been optimized to produce high yields and purity.
科学的研究の応用
4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, 4-(4-chlorobenzylidene)-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential as an anti-microbial agent.
特性
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-5-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c1-11-16(9-12-5-7-13(18)8-6-12)17(22)21(20-11)15-4-2-3-14(19)10-15/h2-10H,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPJITYPFJMWST-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(3-chlorophenyl)-4-[(4-chlorophenyl)methylidene]-5-methylpyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)

![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)
![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B5910580.png)





![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)

![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)
![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)